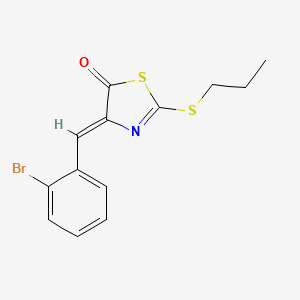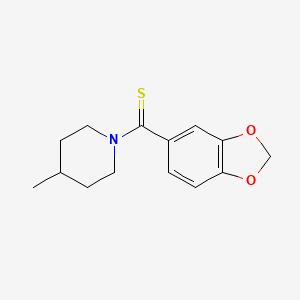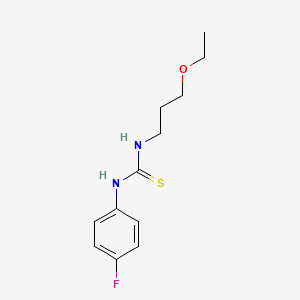
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties. It is a member of the thiazole family of compounds and has been found to possess a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one are diverse and complex. The compound has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. Furthermore, it has been found to have potential as an antioxidant and anti-diabetic agent. Additionally, it has been shown to exhibit activity against a wide range of cancer cell lines, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in lab experiments is its diverse range of activities. The compound has been found to possess anti-inflammatory, antimicrobial, and antitumor properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound may be toxic to cells and tissues, indicating the need for careful dosing and monitoring in experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One area of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential as a therapeutic agent for various diseases and conditions.
Aplicaciones Científicas De Investigación
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its biological and pharmacological properties. It has been found to possess anti-inflammatory, antimicrobial, and antitumor properties. It has also been shown to have potential as an antioxidant and anti-diabetic agent. Furthermore, it has been found to exhibit activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQAVWWPQPRRF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)

![4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4843527.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4843534.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B4843543.png)
![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)

![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)

![N-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4843612.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843622.png)